(4-Fluorophenyl)diphenylsulfonium triflate
Overview
Description
(4-Fluorophenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C19H14F4O3S2 and a molecular weight of 430.44 g/mol . It is commonly used as a cationic photoinitiator and a photoacid generator . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenylsulfonium salts with 4-fluorophenyl compounds under specific conditions . The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield . The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives . These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
(4-Fluorophenyl)diphenylsulfonium triflate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)diphenylsulfonium triflate involves the generation of acid upon exposure to light . The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+), which acts as a photoacid . This photoacid can then initiate various chemical reactions, such as polymerization or degradation of specific substrates . The molecular targets and pathways involved depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)diphenylsulfonium triflate: Similar in structure but contains an iodine atom instead of a fluorine atom.
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: Contains two tert-butylphenyl groups and an iodonium center.
Diphenyliodonium hexafluorophosphate: Contains two phenyl groups and an iodonium center.
Uniqueness
(4-Fluorophenyl)diphenylsulfonium triflate is unique due to the presence of the fluorine atom, which imparts specific electronic and steric properties to the compound . This makes it particularly effective as a photoinitiator and photoacid generator in various applications .
Properties
IUPAC Name |
(4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYQZOQILXLBIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584134 | |
Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154093-57-9 | |
Record name | (4-Fluorophenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Fluorophenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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